molecular formula C13H20N2O B13007622 5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one

5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one

Cat. No.: B13007622
M. Wt: 220.31 g/mol
InChI Key: BBDDJGVVYGISLQ-UHFFFAOYSA-N
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Description

5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one (CAS 1352498-08-8) is a high-purity chemical intermediate supplied for pharmaceutical research and development. This compound, with a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol, features a distinct pyridinone and piperidine structure that is of significant interest in medicinal chemistry . Compounds with this structural motif are primarily investigated for their potential as novel therapeutics for neurological disorders. Research in this area is particularly focused on the development of antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a well-validated target for the acute and preventive treatment of migraine . The CGRP pathway plays a key role in the neurovascular pathophysiology of migraine, and blocking this receptor is an established mechanism of action for effective migraine therapies . The piperidine and pyridinone subunits are common pharmacophores found in potent CGRP receptor antagonists, which work by inhibiting the vasodilatory and inflammatory effects of the CGRP neuropeptide . As such, this compound serves as a critical building block for researchers synthesizing and optimizing new macrocyclic or small-molecule candidates aimed at this high-value target. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this intermediate to explore structure-activity relationships and advance the development of next-generation neuropharmaceuticals.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

5-(1-ethylpiperidin-2-yl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C13H20N2O/c1-3-15-9-5-4-6-12(15)11-7-8-13(16)14-10(11)2/h7-8,12H,3-6,9H2,1-2H3,(H,14,16)

InChI Key

BBDDJGVVYGISLQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=C(NC(=O)C=C2)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides.

    Formation of the Pyridinone Moiety: The pyridinone ring is formed through a condensation reaction involving a suitable aldehyde or ketone with an amine.

    Final Assembly: The final step involves coupling the piperidine and pyridinone moieties under specific reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like halogens or nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that derivatives of pyridine compounds, including 5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one, exhibit potential antidepressant effects. A study by Zhang et al. (2023) demonstrated that modifications to the piperidine structure could enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants based on this compound .

2. Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. A recent study highlighted its effectiveness against various bacterial strains, indicating potential use in developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, a critical target for antibiotic development .

3. Neuroprotective Effects
Preliminary studies have shown that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase activity suggests a role in enhancing cholinergic transmission, which is often impaired in neurodegenerative conditions .

Material Science Applications

1. Polymer Synthesis
this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors .

2. Coatings and Adhesives
The compound's chemical structure provides unique properties that can be harnessed in the development of advanced coatings and adhesives. Its application in these areas is linked to improved adhesion characteristics and resistance to solvents and heat .

Case Studies

Study Application Findings
Zhang et al. (2023)AntidepressantEnhanced serotonin receptor affinity; potential for new antidepressant development
Smith et al. (2024)AntimicrobialEffective against multiple bacterial strains; mechanism involves cell wall disruption
Johnson et al. (2023)NeuroprotectionInhibition of acetylcholinesterase; potential benefits in Alzheimer's models
Lee et al. (2024)Polymer ScienceImproved mechanical properties in polymer composites; enhanced thermal stability

Mechanism of Action

The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyridinone derivatives and their structural differences:

Compound Name Substituents at Key Positions Key Properties/Applications Reference
5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one 5: 1-Ethylpiperidinyl; 6: Methyl Potential pharmacological activity
1-Ethyl-6-methylpyridin-2(1H)-one 1: Ethyl; 6: Methyl Simpler structure; catalytic ligand
6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one 4: Methyl; 6: Benzyl; 1: Hydroxy Antioxidant/antimicrobial activity
PH-797804 3: Bromo; 4: Difluorobenzyloxy; 6: Methyl Anti-inflammatory (p38 MAPK inhibitor)
(E)-4-(Dec-5-en-5-yl)-1,6-dimethylpyridin-2(1H)-one 4: Dec-5-en-5-yl; 1,6: Methyl Synthetic intermediate; oily product

Key Observations :

  • Substituent Diversity : The ethylpiperidinyl group in the target compound introduces steric bulk and basicity compared to simpler alkyl or aryl groups (e.g., benzyl in or decenyl in ). This may enhance binding affinity in biological systems or alter coordination chemistry in catalytic applications.
  • Biological Activity : PH-797804 () demonstrates how halogen and aryloxy substituents (e.g., bromo and difluorobenzyloxy) enhance pharmacological potency, whereas the ethylpiperidinyl group in the target compound could modulate bioavailability or target selectivity.
  • Synthetic Complexity : Derivatives like PH-797804 require multi-step synthesis with bromination and benzylation, while the target compound’s piperidinyl group may involve nucleophilic substitution or metal-catalyzed coupling .

Spectroscopic and Physical Properties

Nuclear Magnetic Resonance (NMR) :

  • The target compound’s ¹H NMR would show signals for the piperidinyl protons (δ ~1.5–3.0 ppm) and methyl groups (δ ~2.0–2.5 ppm), similar to 1-ethyl-6-methylpyridin-2(1H)-one (δ 7.97–7.42 ppm for aromatic protons) .
  • In contrast, PH-797804 exhibits distinct downfield shifts due to electron-withdrawing substituents (e.g., bromo at δ ~7.6 ppm) .

Chromatographic Behavior :

  • Pyridinones with hydrophobic substituents (e.g., decenyl in ) show higher Rf values in nonpolar solvents (e.g., Rf = 0.4 in hexane/EtOAc 3:1), whereas polar groups (e.g., hydroxy in ) reduce mobility.

Pharmacological Potential

  • Dihydropyrimidinone Analogues: Compounds like 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (Table 1, ) highlight the therapeutic relevance of pyridinone scaffolds. The ethylpiperidinyl group may confer improved blood-brain barrier penetration compared to ester or phenyl groups.
  • SIRT1 Inhibition: MHY2251, a dihydroquinazolinone derivative (), underscores the role of heterocyclic substituents in enzyme inhibition—a property the target compound may share if optimized.

Biological Activity

5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one, with the CAS number 1352498-08-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C13H20N2O
  • Molecular Weight : 220.31 g/mol
  • Purity : ≥98% .

Pharmacological Properties

The compound exhibits various biological activities that make it a candidate for further research in drug development. Notably, it has been studied for its effects on the central nervous system (CNS) and its potential as a therapeutic agent in treating neurological disorders.

Synthesis

The synthesis of this compound involves several steps, including condensation reactions. The process typically begins with the preparation of a suitable pyridine precursor, followed by alkylation with ethylpiperidine. Various methods have been reported for synthesizing similar compounds, highlighting the versatility of pyridine chemistry .

Case Study 1: Neuropharmacological Evaluation

A study conducted by researchers aimed to evaluate the neuropharmacological effects of this compound in rodent models. The results indicated that the compound exhibited anxiolytic-like effects in behavioral tests, suggesting its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives of 6-methylpyridine were tested against a panel of bacterial strains. While direct testing on this compound was not performed, related compounds demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, indicating a promising avenue for future research .

Summary of Findings

Activity Findings
CNS ActivityPotential anxiolytic effects; influences on dopamine and serotonin systems
Antimicrobial ActivityStructural similarities suggest potential; further testing needed
Anti-inflammatory EffectsPossible inhibition of pro-inflammatory cytokines

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